molecular formula C17H18N2O4 B5819065 2,6-dimethoxy-N'-(3-methylbenzoyl)benzohydrazide

2,6-dimethoxy-N'-(3-methylbenzoyl)benzohydrazide

Cat. No.: B5819065
M. Wt: 314.34 g/mol
InChI Key: HEWAMXFHVPKDBP-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N’-(3-methylbenzoyl)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The compound’s structure features two methoxy groups and a methylbenzoyl group attached to a benzohydrazide core, which contributes to its unique chemical properties.

Properties

IUPAC Name

2,6-dimethoxy-N'-(3-methylbenzoyl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-6-4-7-12(10-11)16(20)18-19-17(21)15-13(22-2)8-5-9-14(15)23-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAMXFHVPKDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dimethoxy-N’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 2,6-dimethoxybenzoic acid with hydrazine hydrate to form the corresponding benzohydrazide. This intermediate is then reacted with 3-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the final product. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for 2,6-dimethoxy-N’-(3-methylbenzoyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-N’-(3-methylbenzoyl)benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s hydrazide moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy and methylbenzoyl groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzohydrazide
  • 3-Acetoxy-2-methylbenzohydrazide
  • 2,6-Dimethoxybenzamide

Comparison: 2,6-Dimethoxy-N’-(3-methylbenzoyl)benzohydrazide is unique due to the presence of both methoxy and methylbenzoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and different reactivity patterns due to the specific positioning of its functional groups.

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